1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane
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Overview
Description
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane is a complex organic compound characterized by the presence of three nitrophenylsulfonyl groups attached to a triazinane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazinane with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where the nitrophenylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Reduction: The major product of reduction is 1,3,5-Tris[(4-aminophenyl)sulfonyl]-1,3,5-triazinane.
Substitution: The products of substitution reactions depend on the nucleophile used but generally involve the replacement of the nitrophenylsulfonyl groups with the nucleophile.
Scientific Research Applications
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane involves its interaction with molecular targets through its nitrophenylsulfonyl groups. These groups can engage in various chemical interactions, such as hydrogen bonding or electrostatic interactions, with biological molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris[(4-aminophenyl)sulfonyl]-1,3,5-triazinane: A reduced form of the compound with amino groups instead of nitro groups.
1,3,5-Tris[(4-methylphenyl)sulfonyl]-1,3,5-triazinane: A derivative with methyl groups instead of nitro groups.
Uniqueness
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups make it a versatile intermediate for further chemical modifications, allowing the synthesis of a wide range of derivatives with diverse properties.
Properties
CAS No. |
52082-72-1 |
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Molecular Formula |
C21H18N6O12S3 |
Molecular Weight |
642.6 g/mol |
IUPAC Name |
1,3,5-tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane |
InChI |
InChI=1S/C21H18N6O12S3/c28-25(29)16-1-7-19(8-2-16)40(34,35)22-13-23(41(36,37)20-9-3-17(4-10-20)26(30)31)15-24(14-22)42(38,39)21-11-5-18(6-12-21)27(32)33/h1-12H,13-15H2 |
InChI Key |
UUDBIJMHIGGYCP-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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